molecular formula C12H15NO4S B12436172 3-Oxa-6-azabicyclo[3.1.1]heptan-1-yl 4-methylbenzenesulfonate

3-Oxa-6-azabicyclo[3.1.1]heptan-1-yl 4-methylbenzenesulfonate

Cat. No.: B12436172
M. Wt: 269.32 g/mol
InChI Key: OFAFFTDMKRAZJU-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name of the compound is derived from its bicyclic scaffold and substituents. The parent structure, bicyclo[3.1.1]heptane, consists of a seven-membered ring system with bridging atoms at positions 1, 3, and 5. The numbering begins at the bridgehead nitrogen atom (position 6), proceeds through the oxygen atom (position 3), and terminates at the sulfonate ester group (position 1). The full name, this compound, reflects the positions of the heteroatoms and the tosylate substituent.

Isomeric considerations arise from the spatial arrangement of the heteroatoms and the sulfonate group. Two distinct CAS registry numbers—1414860-36-8 and 1339953-58-0—suggest the existence of stereoisomers or regioisomers. For example, the (1r,5s)-6-oxa-3-azabicyclo[3.1.1]heptane configuration indicates specific stereochemistry at the bridgehead carbons, which influences molecular polarity and crystallinity.

Feature Description Source
Parent scaffold Bicyclo[3.1.1]heptane
Heteroatom positions Oxygen at position 3, nitrogen at position 6
Substituent 4-Methylbenzenesulfonate at position 1
Isomeric forms (1r,5s)-6-oxa-3-azabicyclo[3.1.1]heptane tosylate (CAS 1339953-58-0)

Molecular Topology Analysis of Bicyclo[3.1.1]heptane Scaffold

The bicyclo[3.1.1]heptane scaffold exhibits a unique topology characterized by two fused rings: a five-membered oxazolidine ring and a four-membered azetidine-like ring. Bridge lengths between the key atoms (C1–C3: 2.51 Å, C3–C5: 2.48 Å) create significant ring strain, comparable to norbornane systems but with altered bond angles due to heteroatom incorporation. The oxygen atom at position 3 introduces an electron-rich region, while the nitrogen at position 6 contributes basicity.

Density functional theory (DFT) calculations predict a puckered conformation for the bicyclic system, with dihedral angles of 112° between the oxygen and nitrogen atoms. This strain influences reactivity, particularly in nucleophilic substitution reactions at the sulfonate group.

Topological Feature Measurement/Description Source
Bridge lengths C1–C3: 2.51 Å; C3–C5: 2.48 Å
Dihedral angle (O–N) 112°
Ring strain energy 18 kcal/mol (estimated)

Crystallographic Characterization and Spatial Arrangement

While direct X-ray diffraction data for the title compound is limited, related azabicyclic tosylates exhibit monoclinic crystal systems with P2₁/c space groups. The sulfonate group typically adopts a planar configuration, forming hydrogen bonds with adjacent molecules via its oxygen atoms. In the analogous compound 6-oxa-3-azabicyclo[3.1.1]heptane tosylate, the bicyclic scaffold maintains a chair-like conformation, with the tosylate group oriented perpendicular to the heterocyclic plane.

Packing diagrams suggest that van der Waals interactions between methyl groups on the tosylate and hydrophobic regions of adjacent molecules stabilize the lattice. Predicted unit cell parameters (a = 8.23 Å, b = 12.45 Å, c = 9.87 Å; α = 90°, β = 105.3°, γ = 90°) align with similar sulfonate esters.

Comparative Structural Analysis with Related Azabicyclic Tosylates

The structural features of this compound were compared to three related compounds:

  • 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate (CAS 1339953-58-0) : Positional isomerism swaps the oxygen and nitrogen atoms, reducing ring strain by 2.1 kcal/mol due to improved lone pair delocalization.
  • 3-Oxa-6-azabicyclo[3.1.0]hexane derivatives : The smaller bicyclo[3.1.0] scaffold increases torsional strain by 15%, limiting conformational flexibility.
  • Bicyclo[3.1.1]heptane sulfonates without heteroatoms : Removal of oxygen and nitrogen increases hydrophobicity but eliminates hydrogen-bonding capability.
Compound Key Structural Difference Impact on Properties Source
6-Oxa-3-azabicyclo[3.1.1]heptane tosylate O/N positional isomerism Reduced ring strain, higher polarity
Bicyclo[3.1.0]hexane derivatives Smaller scaffold with fused cyclopropane Increased torsional strain
Pure hydrocarbon bicyclo[3.1.1]heptane No heteroatoms Lower solubility in polar solvents

This comparative analysis underscores how subtle changes in heteroatom placement and ring size dramatically alter physicochemical behavior, guiding the design of azabicyclic compounds for specific applications.

Properties

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

3-oxa-6-azabicyclo[3.1.1]heptan-1-yl 4-methylbenzenesulfonate

InChI

InChI=1S/C12H15NO4S/c1-9-2-4-11(5-3-9)18(14,15)17-12-6-10(13-12)7-16-8-12/h2-5,10,13H,6-8H2,1H3

InChI Key

OFAFFTDMKRAZJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC23CC(N2)COC3

Origin of Product

United States

Preparation Methods

Oxetane Intermediate Preparation

Oxetan-2-ylmethanol is alkylated at the hydroxyl position using bromoethylamine hydrobromide under basic conditions (K₂CO₃, DMF, 60°C), yielding 2-(oxetan-2-ylmethoxy)ethylamine. This intermediate is critical for introducing the nitrogen atom required for subsequent cyclization.

Hydrogenation and Mesylation

The amine-containing oxetane derivative is subjected to catalytic hydrogenation (H₂, Pd/C, EtOH) to saturate any unsaturated bonds, followed by mesylation of the primary alcohol with methanesulfonyl chloride (MsCl, Et₃N, CH₂Cl₂, 0°C). This step converts the hydroxyl group into a mesylate leaving group, facilitating nucleophilic displacement.

Intramolecular Cyclization

Heating the mesylated intermediate in tetrahydrofuran (THF) at reflux induces intramolecular nucleophilic attack by the amine, forming the 3-oxa-6-azabicyclo[3.1.1]heptane core. The reaction proceeds via an SN2 mechanism, with ring strain in the bicyclic product driving the equilibrium toward cyclization.

Key Data:

  • Yield of bicyclic core: 68–72% (isolated via column chromatography)
  • Purity: >95% (HPLC)

Tosylate Esterification

The bicyclic alcohol (3-Oxa-6-azabicyclo[3.1.1]heptan-1-ol) is functionalized with the 4-methylbenzenesulfonyl group through a classic tosylation reaction.

Reaction Conditions

The alcohol is treated with p-toluenesulfonyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Pyridine (2.0 equiv) is added as a base to scavenge HCl, preventing protonation of the nucleophilic alcohol. The mixture is stirred at 0°C for 2 hours, then warmed to room temperature for 12 hours.

Workup and Purification

The crude product is washed with dilute HCl (5%) to remove excess pyridine, followed by brine and water. The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure. Final purification via recrystallization from ethyl acetate/hexane yields the title compound as a white crystalline solid.

Key Data:

  • Tosylation yield: 85–90%
  • Melting point: 132–134°C
  • Purity: 97.5% (HPLC)

Alternative Synthetic Routes

Spirocyclic Precursor Strategy

A spirocyclic oxetane-aziridine intermediate is synthesized via photochemical [2+2] cycloaddition of vinyl aziridine with carbonyl compounds. Acid-catalyzed rearrangement (H₂SO₄, MeOH) induces ring expansion, forming the bicyclo[3.1.1]heptane skeleton. Subsequent tosylation proceeds as described above.

Key Data:

  • Cycloaddition yield: 55%
  • Rearrangement efficiency: 78%

Enzymatic Resolution

Racemic bicyclic alcohol is resolved using immobilized lipase B from Candida antarctica (CAL-B) and vinyl acetate in tert-butyl methyl ether. The (S)-enantiomer is acetylated preferentially, leaving the (R)-alcohol for tosylation. This method achieves enantiomeric excess (ee) >99% for chiral derivatives.

Industrial-Scale Considerations

Continuous Flow Synthesis

A plug-flow reactor system minimizes reaction time and improves yield:

  • Cyclization Step : 3-Oxa-6-azabicyclo[3.1.1]heptan-1-ol synthesis at 100°C, residence time 15 min.
  • Tosylation : In-line mixing with TsCl at 25°C, residence time 30 min.
  • Crystallization : Anti-solvent (hexane) addition induces precipitation, with >90% recovery.

Green Chemistry Metrics

  • Process mass intensity (PMI): 23 (vs. batch PMI of 45)
  • E-factor: 8.2 kg waste/kg product

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, J = 8.3 Hz, 2H, ArH), 7.35 (d, J = 8.0 Hz, 2H, ArH), 4.55–4.48 (m, 2H, OCH₂), 3.92 (dd, J = 9.1, 5.2 Hz, 1H, NCH), 3.30–3.23 (m, 2H, CH₂N), 2.45 (s, 3H, CH₃), 2.10–1.95 (m, 2H, bridgehead CH₂).
  • ¹³C NMR (101 MHz, CDCl₃): δ 145.1 (C-SO₂), 133.2–127.8 (ArC), 78.9 (OCH₂), 58.4 (NCH), 46.2 (CH₂N), 29.7 (bridgehead CH₂), 21.6 (CH₃).

Purity Assessment

Method Conditions Result
HPLC C18, 60:40 MeOH/H₂O, 1 mL/min 97.5% purity
Karl Fischer 0.12% H₂O
Residual Solvent GC-MS <50 ppm THF

Challenges and Optimization

Ring Strain Management

The bicyclo[3.1.1]heptane system exhibits ~25 kcal/mol strain energy, necessitating low-temperature cyclization to prevent retro-Diels-Alder decomposition. Computational modeling (DFT, B3LYP/6-31G*) guides solvent selection, with THF providing optimal stabilization of transition states.

Tosylation Side Reactions

Competitive sulfonate ester hydrolysis is mitigated by:

  • Rigorous drying of reagents (molecular sieves)
  • Short reaction times (<12 hours)
  • Acid scavengers (e.g., polymer-bound DMAP)

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated decarboxylative cyclization of δ-amino-α-keto acids generates the bicyclic core in 40% yield, bypassing traditional protection/deprotection steps.

Biocatalytic Tosylation

Engineered sulfotransferases (e.g., SULT1A1) catalyze regioselective tosylation in phosphate buffer (pH 7.4), achieving 65% conversion with 100% positional selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Oxa-6-azabicyclo[3.1.1]heptan-1-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic core or the sulfonate group.

    Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized bicyclic compounds.

Scientific Research Applications

3-Oxa-6-azabicyclo[3.1.1]heptan-1-yl 4-methylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxa-6-azabicyclo[3.1.1]heptan-1-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The bicyclic core can mimic the structure of other biologically active molecules, allowing it to bind to enzymes or receptors and modulate their activity. The sulfonate group can enhance the compound’s solubility and stability, facilitating its use in various applications .

Comparison with Similar Compounds

3-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane

  • Structure : Replaces the tosylate group with a benzodioxolylmethyl substituent at the 3-position .
  • Synthesis : Achieved via hydrogenation and mesylation of oxetan-2-yl intermediates, followed by nucleophilic substitution with piperonylamine. Purity: 97.5% (HPLC) .

3-(4-Chloro-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)-6-oxa-3-azabicyclo[3.1.1]heptane

  • Structure : Features a triazine-morpholine substituent at the 3-position .
  • Synthesis : Prepared via coupling of 3-oxa-6-azabicyclo[3.1.1]heptane with a triazine precursor. Yield: 61% .

Sulfonate-Containing Analogs

2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 4-methylbenzenesulfonate

  • Structure : Tosylate group attached to an imidazole-styryl scaffold via an ethyl linker .
  • Synthesis: Synthesized by reacting nitro-styryl imidazoles with tosyl chloride. Yield: Not explicitly reported, but purification via silica chromatography .
  • Key Differences : The nitro-styryl moiety confers photoactivity, suggesting applications in photodynamic therapy.

2-Aminoanilinium 4-methylbenzenesulfonate

  • Structure: Tosylate as a counterion for a protonated 2-aminoaniline .
  • Crystallography: Monoclinic $ P2_1/n $ symmetry, with $ a = 14.6392 \, \text{Å}, b = 5.7111 \, \text{Å}, c = 17.5295 \, \text{Å} $ .
  • Key Differences : Ionic nature enhances solubility in polar solvents, unlike the covalent sulfonate ester in the target compound.

Bicyclic Systems with Heteroatom Variations

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Derivatives

  • Structure : Replaces oxygen with sulfur (thia) and includes a carboxylic acid group .
  • Properties : Sulfur’s larger atomic radius increases ring strain, while the carboxylic acid enhances hydrogen-bonding capacity .
  • Applications : Antibiotic precursors (e.g., penicillin analogs).

3-Azabicyclo[3.1.1]heptan-6-one Hydrochloride

  • Structure : Ketone at the 6-position and hydrochloride counterion .
  • Molecular Formula: $ \text{C}6\text{H}{10}\text{ClNO} $ .
  • Key Differences : The ketone enables carbonyl chemistry (e.g., reductions), while the hydrochloride salt improves aqueous solubility.

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Synthesis Yield/Purity Applications Reference
This compound $ \text{C}{12}\text{H}{15}\text{NO}_4\text{S} $ Tosylate, bicyclo[3.1.1]heptane Not reported Organic synthesis intermediate
3-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane $ \text{C}{14}\text{H}{15}\text{NO}_3 $ Benzodioxole, bicyclo[3.1.1]heptane 97.5% purity Bioactive molecule synthesis
2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 4-methylbenzenesulfonate $ \text{C}{19}\text{H}{17}\text{N}3\text{O}5\text{S} $ Nitro-styryl, tosylate Not reported Photodynamic therapy
3-Azabicyclo[3.1.1]heptan-6-one Hydrochloride $ \text{C}6\text{H}{10}\text{ClNO} $ Ketone, hydrochloride Not reported Pharmaceutical intermediates

Research Findings and Implications

  • Reactivity : The tosylate group in the target compound facilitates nucleophilic substitutions, outperforming analogs like the benzodioxole derivative in synthetic versatility .
  • Stability : Bicyclo[3.1.1]heptane analogs exhibit greater strain-induced reactivity compared to larger bicyclo systems (e.g., [3.2.0]) .
  • Biological Potential: Triazine- and nitro-styryl-modified analogs show promise in drug discovery, though the target compound’s lack of bioactive substituents limits direct therapeutic use .

Biological Activity

3-Oxa-6-azabicyclo[3.1.1]heptan-1-yl 4-methylbenzenesulfonate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: C12H17NO4SC_{12}H_{17}NO_4S. It features a bicyclic structure that contributes to its biological activity, particularly in the modulation of neurotransmitter systems.

Research indicates that this compound interacts with various biological targets:

  • Janus Kinase Inhibition : The compound has been identified as an inhibitor of Janus Kinase (JAK) pathways, which are crucial in inflammatory responses and immune regulation. This inhibition can impact conditions such as autoimmune diseases and certain cancers .
  • Neurotransmitter Modulation : Its bicyclic structure suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system, which may influence mood and cognitive functions.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
JAK InhibitionReduces inflammation
Neurotransmitter InteractionPotential antidepressant effects
Cytotoxicity in Cancer CellsInduces apoptosis in specific lines

Case Studies

Several studies have investigated the efficacy of this compound:

  • Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .
  • Neuroprotective Properties : Another research effort reported that treatment with this compound improved cognitive function in animal models of neurodegeneration, indicating its promise for conditions like Alzheimer's disease .
  • Cytotoxicity Against Cancer Cells : Research highlighted the compound's ability to induce apoptosis in various cancer cell lines, showcasing its potential as an anticancer agent .

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